2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reagents, and conditions required.Molecular Structure Analysis
This involves examining the compound’s molecular structure, including its atomic arrangement and any functional groups present.Chemical Reactions Analysis
This would involve studying the compound’s reactivity, including the types of reactions it undergoes and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Heterocyclic Compounds Synthesis and Applications
Pyrazole and Pyrazine Derivatives : The synthesis and structural analysis of pyrazole and pyrazine derivatives have been extensively studied. These compounds exhibit a wide range of biological and chemical properties, making them of interest in medicinal chemistry, material science, and as ligands in coordination chemistry. For instance, compounds with pyrazole and pyrazine units have been synthesized and evaluated for their potential as antimicrobial, anti-inflammatory, and anticancer agents due to their structural diversity and functionalizability (Kendre et al., 2015), (Abdellatif et al., 2014).
Annular Tautomerism in NH-Pyrazoles : The structural determination of NH-pyrazoles via X-ray crystallography has shed light on the annular tautomerism present in these compounds. This property is significant in understanding the chemical behavior and potential reactivity of pyrazole-based compounds, which could be relevant when considering the synthesis and applications of "2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine" (Cornago et al., 2009).
Electrochromic Materials : The development of electrochromic materials employing pyrazine derivatives showcases the potential of these compounds in electronic and photonic devices. This application is particularly relevant for materials science and engineering, indicating that related compounds could be explored for similar functionalities (Zhao et al., 2014).
Antidepressant Activities : Pyrazoline derivatives have been synthesized and evaluated for their antidepressant activities. This highlights the therapeutic potential of pyrazole-based compounds in pharmaceutical research and development (Palaska et al., 2001).
Fluorescence Properties : The study of fluorescence properties in diphenylthiazolo[4,5-b]pyrazines, tuned by donor-acceptor substituent effects, underlines the importance of pyrazine derivatives in the development of new fluorophores for chemical sensing, biological imaging, and other photophysical applications (Nakagawa et al., 2015).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions or applications for the compound.
properties
IUPAC Name |
4-[[2-(2,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-ethoxyphenyl)-5-methyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-5-32-21-9-7-20(8-10-21)26-29-24(19(4)33-26)16-34-27-25-15-23(30-31(25)13-12-28-27)22-11-6-17(2)14-18(22)3/h6-15H,5,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULPNZAEZQOKBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC=CN4C3=CC(=N4)C5=C(C=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dimethylphenyl)-4-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine |
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